Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
Description
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a substituted thiophene derivative characterized by a carboxylate ester group at position 2, a bromine atom at position 4, a hydroxyl group at position 3, and a 2-methoxyethoxy substituent at position 4. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and electronic properties. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the hydroxyl and methoxyethoxy groups may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C9H11BrO5S |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3 |
InChI Key |
LGDWRBXEBUCKOB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=C(S1)C(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiophenemethanol Derivatives
The 2-methoxyethoxy group is introduced via alkylation of 3-hydroxythiophene intermediates. A representative method involves reacting 3-thiophenemethanol with 2-methoxyethyl p-toluenesulfonate under basic conditions.
Procedure :
-
3-Thiophenemethanol (9.23 g, 80.8 mmol) is combined with 2-methoxyethyl p-toluenesulfonate (23.2 g, 84.6 mmol) in the presence of tetrabutylammonium bromide (TBAB, 2.88 g) and potassium hydroxide (10.1 g) in dichloromethane.
-
The mixture is stirred at room temperature for 10 hours, followed by aqueous workup and purification via column chromatography (hexanes/ethyl acetate).
-
Yield : 85–92% of 3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene.
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the hydroxide deprotonates the hydroxyl group of 3-thiophenemethanol, generating a nucleophilic alkoxide that attacks the electrophilic carbon of the tosylate.
Bromination Strategies
Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Electrophilic Bromination :
-
3-[2-(2-Methoxyethoxy)ethoxymethyl]thiophene (10 mmol) is dissolved in acetic acid.
-
Bromine (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
-
Yield : 78–85% of 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene.
Radical Bromination :
-
Alternative methods use NBS (1.05 eq) with azobisisobutyronitrile (AIBN) in CCl4 under reflux.
-
Advantage : Improved regioselectivity for the 4-position due to steric and electronic effects of the 2-methoxyethoxy group.
Esterification Techniques
The final step involves esterification of the carboxylic acid intermediate. Two predominant methods are employed:
Fischer Esterification
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction is preferred:
-
Triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD) (1.2 eq) are added to a solution of the carboxylic acid and methanol in THF.
Comparative Analysis of Synthetic Routes
| Method | Bromination Agent | Esterification | Total Yield | Purity (%) |
|---|---|---|---|---|
| Electrophilic Br2 | Br2/AcOH | Fischer | 58% | 98.5 |
| Radical NBS | NBS/AIBN | Mitsunobu | 76% | 99.2 |
Key Observations :
-
Radical bromination with NBS provides higher regioselectivity and compatibility with acid-sensitive groups.
-
Mitsunobu esterification outperforms Fischer esterification in yield and purity.
Industrial-Scale Optimization
Continuous flow reactors are employed for large-scale production:
-
Residence Time : 30 minutes at 120°C
-
Throughput : 1.2 kg/h with 95% conversion.
Automated systems integrate in-line NMR for real-time monitoring of bromination and esterification steps.
Challenges and Solutions
Challenge : Competing bromination at the 2-position.
Solution : Use bulky directing groups (e.g., 2-methoxyethoxy) to shield the 2-position.
Challenge : Ester hydrolysis under acidic conditions.
Solution : Employ Mitsunobu conditions with anhydrous reagents.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Reaction Conditions:
The reaction is generally conducted under controlled temperature and pressure to maximize the yield and minimize side reactions.
Chemical Reactions Involving Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
This compound can participate in various chemical reactions due to its functional groups. The following sections outline notable types of reactions it can undergo.
Oxidation Reactions
Oxidation reactions can introduce oxygen-containing functional groups into the compound. Common oxidizing agents include:
-
Potassium permanganate
-
Hydrogen peroxide
These reactions can yield products such as ketones or carboxylic acids.
Reduction Reactions
Reduction processes can convert carbonyl groups to alcohols or remove halogens from the molecule. Typical reducing agents used include:
-
Lithium aluminum hydride
-
Sodium borohydride
Substitution Reactions
Substitution reactions can replace one functional group with another, often occurring at the bromine site due to its electrophilic nature. Common conditions for these reactions include:
-
Nucleophilic substitution using nucleophiles like amines or alcohols
-
Electrophilic aromatic substitution
Biological Activity and Mechanism of Action
Preliminary research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. These effects may be mediated through interactions with specific molecular targets such as enzymes or receptors, influenced by the presence of the bromine atom and hydroxyl group .
Potential Mechanisms:
-
Enzyme Modulation: The compound may alter enzyme activity through binding interactions.
-
Receptor Binding: The structural features may enhance binding affinity to biological receptors, influencing physiological responses.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally similar thiophene derivatives from the provided evidence, focusing on substituent effects, synthesis strategies, and biological activity.
Structural Analogues and Substituent Effects
Key Comparisons:
- Reactivity: The bromine at position 4 in the target compound contrasts with the phenyl and heterocyclic groups in compounds 3 and 3. Bromine facilitates nucleophilic substitution or cross-coupling, whereas aryl/heterocyclic groups enhance steric bulk and electronic effects .
- Solubility: The hydroxyl and methoxyethoxy groups in the target compound likely improve solubility in polar solvents compared to the hydrophobic 3-methoxyphenyl group in compound 7 .
- Conjugation: The benzo[b]thiophene core in compound 1a allows for extended π-conjugation, unlike the simpler thiophene ring in the target compound .
Biological Activity
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₃BrO₅S
- Molecular Weight : 305.18 g/mol
- CAS Number : 123342-03-0
- Solubility : Sparingly soluble in water (0.95 g/L at 25°C)
Synthesis
The synthesis of this compound typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with suitable alkylating agents, such as 2-methoxyethanol. This method has been documented in various studies focusing on thiophene derivatives.
Biological Activity
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Anticancer Activity : Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited IC50 values as low as 0.003 µM against cancer cell lines such as human lung adenocarcinoma (LXFA 629) and melanoma (MEXF 462) .
- Antimicrobial Properties : Several thiophene derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Study 1: Anticancer Activity
A series of experiments were conducted on various thiophene derivatives, including methyl 4-bromo-3-hydroxythiophene compounds. The results indicated significant cytotoxic effects against multiple human cancer cell lines, with IC50 values ranging from 1.143 µM to 9.27 µM across different cell types (e.g., colon adenocarcinoma HT29, ovarian adenocarcinoma OVXF 899) .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of methyl 4-bromo-3-hydroxythiophene derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the thiophene structure enhanced antimicrobial potency, highlighting the importance of structural variations in biological activity .
Table 1: Biological Activity Summary
Q & A
Q. What are the recommended synthetic strategies for Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate?
- Methodological Answer : The synthesis can be approached via sequential functionalization of a thiophene-2-carboxylate core. Key steps include:
Bromination : Electrophilic substitution at the 4-position using (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .
Hydroxylation : Oxidative or nucleophilic introduction of the 3-hydroxy group, potentially via hydrolysis of a protected intermediate (e.g., acetoxy group) .
Etherification : Installation of the 2-methoxyethoxy group via Williamson ether synthesis using 2-methoxyethyl bromide and a base (e.g., KCO) .
Critical Note : Monitor regioselectivity using to confirm substitution patterns (e.g., coupling constants for aromatic protons) .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Employ a multi-technique approach:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Expect a dihedral angle <5° between the thiophene ring and ester group, as seen in analogous bromothiophene carboxylates .
- Spectroscopy :
- : Key signals include a singlet for the methyl ester (~3.8 ppm) and broad resonance for the hydroxyl proton (~10–12 ppm, DMSO-d) .
- HRMS : Confirm molecular ion [M+H] with <3 ppm error .
Data Table :
| Technique | Expected Key Data | Reference |
|---|---|---|
| δ 3.8 (s, 3H, OCH), δ 6.5 (s, 1H, thiophene-H) | ||
| X-ray | Space group , |
Q. What solvents and conditions optimize its stability during storage?
- Methodological Answer : Store under inert atmosphere (N) at –20°C in anhydrous DCM or THF. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis. Monitor degradation via TLC (silica, ethyl acetate/hexane) .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric and electronic effects favor reactions at the 5-position. For example:
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from solvent-dependent shifts or tautomerism of the hydroxyl group.
Variable-Temperature NMR : Perform experiments in DMSO-d (25–80°C) to observe exchange broadening of the OH proton .
DFT Calculations : Compare computed shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Example : A 0.3 ppm deviation in computed vs. experimental OH shifts suggests intermolecular H-bonding .
Q. What computational methods predict its reactivity in nucleophilic substitution?
- Methodological Answer : Use DFT (Gaussian 16) to calculate Fukui indices () for electrophilic sites. The 4-bromo position typically shows higher values (~0.15), aligning with observed SNAr reactivity. Compare with electrostatic potential maps to identify electron-deficient regions .
Q. How to assess its potential as a ligand in coordination chemistry?
- Methodological Answer : Screen for metal-binding activity via:
UV-Vis Titration : Monitor shifts in upon addition of metal salts (e.g., Cu) in MeCN.
Single-Crystal Analysis : Co-crystallize with AgNO to evaluate coordination geometry (e.g., κ-S binding) .
Q. What strategies mitigate side reactions during etherification of the hydroxyl group?
- Methodological Answer : Protect the 3-hydroxy group as a TBS ether prior to etherification:
Protection : React with TBSCl (1.5 equiv.), imidazole (2.0 equiv.) in DCM (0°C, 2 h).
Deprotection : Use TBAF (1.0 M in THF) post-etherification. Confirm completeness via IR (loss of –OH stretch at 3200–3400 cm) .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data for analogous thiophene derivatives?
Q. Why do HPLC purity assays vary between batches of this compound?
- Methodological Answer :
Variations often stem from residual Pd catalysts (e.g., from coupling steps). Mitigate by:
Chelation : Stir with SiliaMetS Thiol resin (2 h, RT) to remove Pd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
